Endophenazine B chemical structure and properties
Endophenazine B chemical structure and properties
This technical guide provides a comprehensive analysis of Endophenazine B , a prenylated phenazine derivative produced by Streptomyces species. It synthesizes structural data, biosynthetic pathways, and pharmacological properties into a validated resource for drug discovery professionals.
Structural Elucidation, Physicochemical Profile, and Therapeutic Potential
Executive Summary
Endophenazine B (C₁₉H₁₈N₂O₃) is a bioactive secondary metabolite belonging to the prenylated phenazine class. Distinguished by an N-methylated phenazin-7-one core and a C-prenyl appendage, it exhibits a dual pharmacological profile with significant antimicrobial activity against Gram-positive pathogens (including MRSA) and moderate cytotoxicity against human cancer cell lines. This guide details its chemical architecture, biosynthetic logic, and validated isolation protocols.
Chemical Architecture & Structural Elucidation
Endophenazine B represents a structural evolution of the phenazine-1-carboxylic acid (PCA) scaffold. Unlike simple phenazines, it features a "dihydro" quinoid system stabilized by N-methylation, imparting unique redox properties essential for its biological activity.
1.1 Structural Definition
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IUPAC Name: 5-methyl-9-(3-methylbut-2-en-1-yl)-7-oxo-5,7-dihydrophenazine-1-carboxylic acid[1]
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Core Scaffold: Phenazin-7-one (Quinone imine type)
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Key Substituents:
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C-1: Carboxylic acid (-COOH) – Critical for solubility and binding.
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N-5: Methyl group (-CH₃) – Stabilizes the quinoid resonance.
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C-7: Carbonyl (Oxo) group – Redox-active center.
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C-9: Dimethylallyl (prenyl) group – Enhances lipophilicity and membrane permeability.
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1.2 Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₁₉H₁₈N₂O₃ |
| Molecular Weight | 322.36 g/mol |
| Appearance | Yellow to Orange amorphous solid |
| Solubility | Soluble in DMSO, MeOH, CHCl₃; Poorly soluble in H₂O |
| UV | ~255, 365, 516 nm (Characteristic of phenazinones) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| LogP (Predicted) | ~3.1 (Moderate lipophilicity) |
Biosynthesis & Production Logic[3]
The biosynthesis of Endophenazine B occurs via the shikimate pathway, diverging at chorismic acid to form the phenazine core, followed by late-stage tailoring (prenylation and methylation).
2.1 Biosynthetic Pathway
The ppz gene cluster in Streptomyces anulatus governs this pathway. The key enzymatic step is the C-prenylation of the phenazine core by PpzP , a soluble prenyltransferase of the ABBA family, followed by N-methylation (likely by PpzM ) and oxidation.
Figure 1: Biosynthetic logic of Endophenazine B from primary metabolic precursors.
Pharmacological Profile[4][5][6]
Endophenazine B functions primarily as a redox-active agent and DNA intercalator. Its lipophilic prenyl tail facilitates entry into bacterial membranes and eukaryotic cells.
3.1 Antimicrobial Activity
The compound exhibits potent bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria. The mechanism involves the generation of Reactive Oxygen Species (ROS) via redox cycling of the quinoid core.
| Target Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 8 – 32 |
| S. aureus (MRSA) | Clinical Isolate | 16 – 32 |
| Bacillus subtilis | Laboratory Strain | 4 – 16 |
| Escherichia coli | Gram-Negative | >64 (Inactive) |
3.2 Anticancer & Cytotoxicity
Cytotoxicity is observed in human cancer cell lines, likely driven by DNA intercalation and mitochondrial disruption.
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HeLa (Cervical): IC₅₀ ~30.4 µg/mL[2]
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HepG2 (Liver): IC₅₀ ~78.3 µg/mL[2]
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MDA-MB-231 (Breast): IC₅₀ ~23.4 µg/mL[2]
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Note: Moderate toxicity to non-cancerous Vero cells (IC₅₀ >300 µg/mL) suggests a therapeutic window.[2][3]
Experimental Protocols
4.1 Isolation from Streptomyces anulatus
This protocol ensures high-purity isolation suitable for structural characterization and bioassays.
Reagents: Ethyl Acetate (EtOAc), Dichloromethane (CH₂Cl₂), Methanol (MeOH), Silica Gel 60.
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Fermentation: Cultivate S. anulatus in ISP-2 medium (28°C, 7 days, 180 rpm).
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Extraction:
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Centrifuge broth (4000 rpm, 20 min) to separate mycelia from supernatant.
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Extract supernatant with EtOAc (1:1 v/v) x3.
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Extract mycelia with Acetone/MeOH, evaporate, and partition residue between water and EtOAc.
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Combine organic phases and dry over anhydrous Na₂SO₄.
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Fractionation (Silica Gel):
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Load crude extract onto a Silica Gel 60 column.
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Elute with a gradient of CH₂Cl₂ : MeOH (100:0 → 90:10).
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Endophenazine B typically elutes at 5-10% MeOH .
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Purification (HPLC):
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Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
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Mobile Phase: Gradient MeOH : H₂O (0.1% Formic Acid) from 50% to 100% MeOH over 20 min.
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Detection: UV at 254 nm and 365 nm.
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Figure 2: Extraction and purification workflow for Endophenazine B.
4.2 Spectroscopic Characterization (Validation)
To confirm the identity of Endophenazine B, compare experimental data with these standard values:
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¹H NMR (400 MHz, CDCl₃):
- 8.01 (dd, H-6/H-9 region)
- 3.79 (s, 3H, N-Me ) – Diagnostic peak for Endophenazine B vs A.
- 5.20 (t, 1H, Prenyl-CH)
- 3.50 (d, 2H, Prenyl-CH₂)
- 1.70/1.80 (s, 6H, Prenyl-CH₃)
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MS (ESI+):
323.14 (Calcd for C₁₉H₁₉N₂O₃).
Future Outlook
Endophenazine B serves as a promising lead scaffold. Its "dihydro" phenazine core offers a unique redox potential compared to fully aromatic phenazines like pyocyanin. Future development should focus on:
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SAR Studies: Modifying the C-9 prenyl chain to optimize lipophilicity and reduce toxicity to non-cancerous cells.
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Combination Therapy: Investigating synergy with standard antibiotics (e.g., vancomycin) to combat resistant S. aureus strains.
References
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Gebhardt, K., et al. (2002). Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus.[4] I. Taxonomy, fermentation, isolation and biological activities.[2] The Journal of Antibiotics, 55(9), 794-800. Link
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Krastel, P., et al. (2002). Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. II.[4] Structure elucidation. The Journal of Antibiotics, 55(9), 801-806.[4] Link
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Saleh, O., et al. (2012). Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663. Beilstein Journal of Organic Chemistry, 8, 501-509. Link
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PubChem Compound Summary. Endophenazine B (CID 9973416). National Center for Biotechnology Information. Link
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Cassarini, et al. (2024). Antibacterial and Anticancer Properties of Endophenazines from Streptomyces prasinus ZO16.[2][3] Pakistan Journal of Biological Sciences. Link
Sources
- 1. PhytoBank: Showing endophenazine B (PHY0063109) [phytobank.ca]
- 2. docsdrive.com [docsdrive.com]
- 3. scialert.net [scialert.net]
- 4. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
